1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Overview
Description
The compound “1-(2-methoxyethyl)-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” belongs to a class of compounds known as purines, which are aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. Purines, including substituted ones, are important in biochemistry, as they include many biologically significant compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, with various substitutions at different positions. These include a methoxyethyl group at the 1-position, and methyl groups at the 3, 7, and 9-positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methoxyethyl and methyl groups in this compound would likely make it more hydrophobic (water-repelling) than purine itself .Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer, Anti-HIV, and Antimicrobial Activities: New triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Additionally, moderate anti-HIV-1 activity and significant antimicrobial activity against various bacteria were observed (Ashour et al., 2012).
Chemical Synthesis and Methodologies
- Efficient Synthesis Methods: Novel synthetic methodologies have been developed for creating triazine derivatives, highlighting the versatility of triazine-based compounds in chemical synthesis. These methods offer new avenues for creating compounds with potential biological activities (Torkian et al., 2011).
Molecular Structure and Characterization
- Molecular Structure Studies: Research into the molecular structures and characterization of benzyl derivatives of triazin-diones has provided insights into their chemical properties and potential applications. These studies form the basis for further exploration of their utility in various scientific domains (Hwang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(21)17(3)11(9)20)14-12(18)19(15-8)5-6-22-4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPRTEMSLUWVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.